molecular formula C6H6N2O4 B033052 4-Methoxy-5-nitropyridin-2(1H)-one CAS No. 607373-82-0

4-Methoxy-5-nitropyridin-2(1H)-one

Cat. No. B033052
M. Wt: 170.12 g/mol
InChI Key: BBXOGUKAXIFZAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives, including 4-Methoxy-5-nitropyridin-2(1H)-one, can be elucidated using spectroscopic methods such as IR, 1H NMR, and X-ray crystallography. Studies on similar compounds provide insights into their structural features, such as crystal systems, space groups, and intermolecular interactions, which are critical for understanding their chemical behavior and reactivity (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

Nitropyridine compounds undergo various chemical reactions, including nitration and substitution, which significantly influence their chemical properties. The directive influence of functional groups like the N-oxide group during nitration has been studied to understand the reaction pathways and product selectivity of nitropyridine derivatives (H. J. Hertog & M. V. Ammers, 2010).

Physical Properties Analysis

The physical properties, including the melting point, boiling point, solubility, and stability, of 4-Methoxy-5-nitropyridin-2(1H)-one, can be inferred from studies on similar nitropyridine compounds. These properties are crucial for determining the compound's suitability for various applications and its handling and storage requirements.

Chemical Properties Analysis

The chemical properties of 4-Methoxy-5-nitropyridin-2(1H)-one, such as its reactivity with other chemicals, potential for forming derivatives, and participation in chemical reactions, can be explored through studies on nitropyridine derivatives. For instance, the reactivity of nitropyridine compounds with nucleophiles and their potential for undergoing rearrangements are important aspects of their chemical behavior (J. Khalafy et al., 2002).

Scientific Research Applications

NMR Spectroscopy Studies

4-Methoxy-5-nitropyridin-2(1H)-one has been studied in the context of nuclear magnetic resonance (NMR) spectroscopy. Nudelman and Cerdeira (1986) investigated the 1H and 13C NMR spectra of substituted nitropyridines, including methoxy and nitro groups, revealing insights into their electronic and steric properties (Nudelman & Cerdeira, 1986).

Chemical Reactions in Surfactant Aggregates

Fendler, Chang, and Fendler (1975) explored the interaction of 4-nitropyridine N-oxide with sodium methoxide in benzene in the presence of surfactant aggregates. This study provided insights into the reaction mechanisms and the role of surfactants in facilitating these reactions (Fendler, Chang, & Fendler, 1975).

Studies on Nitration and Derivatives

Research has been conducted on the nitration of derivatives of pyridine-N-oxide. Hertog and Ammers (2010) focused on the nitration of methoxypyridine-N-oxide, contributing to the understanding of the directive influence of various substituents during nitration processes (Hertog & Ammers, 2010).

Synthesis of Nitropyridine Derivatives

Jun (2007) documented the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine, a derivative of 4-Methoxy-5-nitropyridin-2(1H)-one. This study contributes to the broader understanding of synthetic pathways for creating complex nitropyridine derivatives (Jun, 2007).

Pyridine Derivatives Reactions

Gruber (1953) investigated malonations of substituted nitropyridines, which includes a study on derivatives like 4-methoxy-3-nitropyridine. This research offers insights into the reactivity of various methoxyl groups in nitropyridine derivatives (Gruber, 1953).

Reaction with Hydrazine

Biffin, Brown, and Porter (1968) explored the reaction of 4-Methoxy-5-nitropyrimidine with ethanolic hydrazine, a process leading to the formation of nitropyrazoles. This study is relevant to understanding the chemical behavior of nitropyridine derivatives in reactions with hydrazine (Biffin, Brown, & Porter, 1968).

properties

IUPAC Name

4-methoxy-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-5-2-6(9)7-3-4(5)8(10)11/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXOGUKAXIFZAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650078
Record name 4-Methoxy-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-nitropyridin-2(1H)-one

CAS RN

607373-82-0
Record name 4-Methoxy-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-methoxy-5-nitropyridine
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